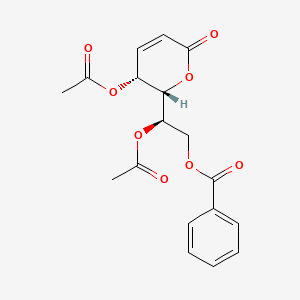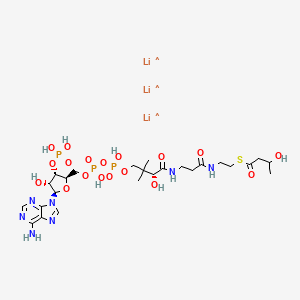
Sos1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-3 is a small-molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput synthesis techniques, and employing purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Sos1-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Sos1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its modulation.
Biology: Employed in cellular and molecular biology research to investigate the role of SOS1 in cell signaling and cancer.
Medicine: Explored as a potential therapeutic agent for treating RAS-driven cancers.
Industry: Utilized in drug discovery and development processes to identify and optimize new cancer therapies.
Mechanism of Action
Sos1-IN-3 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with RAS. This inhibition reduces the formation of GTP-loaded RAS, limiting cellular proliferation in RAS-driven cancers. The molecular targets and pathways involved include the RAS-MAPK signaling pathway, which is critical for cell survival, growth, and proliferation .
Comparison with Similar Compounds
Similar Compounds
BI-3406: Another potent and selective SOS1 inhibitor that binds to the catalytic domain of SOS1.
MRTX0902: Demonstrates activity across cancer models with mutations in the RAS-MAPK pathway.
Uniqueness
Sos1-IN-3 is unique in its binding mode and inhibitory activity. It occupies a distinct pocket in the SOS1 protein, which may contribute to its potency and selectivity. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further development .
Properties
Molecular Formula |
C21H21F3N4O |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-6-(1-methylcyclopropyl)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H21F3N4O/c1-11(13-5-4-6-14(18(13)22)19(23)24)25-20-15-10-28(21(3)7-8-21)17(29)9-16(15)26-12(2)27-20/h4-6,9-11,19H,7-8H2,1-3H3,(H,25,26,27)/t11-/m1/s1 |
InChI Key |
LJTJIUYTAZPUMG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C |
Canonical SMILES |
CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

